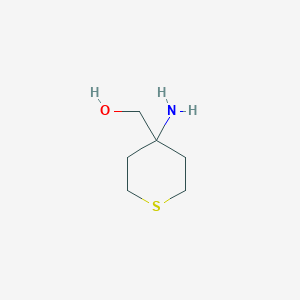

(4-Amino-4-tetrahydrothiopyranyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminothian-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKDOXLSRXDTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646967 | |

| Record name | (4-Aminothian-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898796-23-1, 887338-51-4 | |

| Record name | 4-Aminotetrahydro-2H-thiopyran-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898796-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminothian-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Aminothiopyranyl Moieties in Organic Synthesis

The aminothiopyranyl moiety, a key structural feature of (4-Amino-4-tetrahydrothiopyranyl)methanol, is of considerable importance in modern organic synthesis and medicinal chemistry. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are integral to the development of a wide array of pharmaceutical agents and agrochemicals. The thiopyran ring, a six-membered heterocycle containing a sulfur atom, is a recognized "privileged scaffold" in drug discovery, known to impart favorable biological activities.

The incorporation of an amino group onto the thiopyran ring, as seen in aminothiopyranyl moieties, introduces a crucial functional handle for further chemical modifications. This amino group can participate in a variety of chemical reactions, allowing for the construction of more complex molecular architectures. Furthermore, the presence of both the sulfur atom within the ring and the exocyclic amino and hydroxyl groups in this compound provides multiple points for potential interactions with biological targets, making it an attractive building block for the design of new therapeutic agents. The tetrahydrothiopyran (B43164) ring also serves as a bioisostere for cyclohexane, a common carbocyclic ring in many bioactive molecules. This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Emerging Research Directions for 4 Amino 4 Tetrahydrothiopyranyl Methanol

While specific, in-depth research focused exclusively on (4-Amino-4-tetrahydrothiopyranyl)methanol is still emerging, its role as a versatile building block points towards several promising research trajectories. Given its structural alerts, the compound is being explored for its utility in the synthesis of novel heterocyclic systems and as a scaffold for the development of new pharmaceutical candidates.

Current research efforts are likely to be focused on several key areas:

Development of Novel Synthetic Methodologies: The unique combination of functional groups in this compound makes it an ideal substrate for the development of new synthetic reactions. Researchers are likely investigating its use in stereoselective transformations to generate chiral molecules with defined three-dimensional structures, which is crucial for biological activity.

Medicinal Chemistry and Drug Discovery: The aminothiopyranyl scaffold is a component of molecules being investigated for a range of therapeutic applications. google.com While direct studies on the biological activity of this compound are not widely published, its derivatives are being explored as potential inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes. google.com

Agrochemical Synthesis: Similar to its application in pharmaceuticals, this compound serves as a valuable starting material in the creation of new agrochemicals. lookchem.com The introduction of the aminothiopyranyl moiety can lead to the discovery of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Chemical Classification and Structural Features: a Blueprint for Synthesis and Reactivity

Retrosynthetic Analysis of the Tetrahydrothiopyran-4-amine Skeleton in this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. rsc.org For this compound, the analysis begins by identifying the key chemical bonds and functional groups to simplify the structure logically.

A primary disconnection can be made at the C-C bond between the tetrahydrothiopyran ring and the hydroxymethyl group, and at the C-N bond of the amino group. This leads to a key precursor, a 4-amino-4-cyanotetrahydrothiopyran intermediate. This aminonitrile can be envisioned as arising from a Strecker synthesis, a well-established method for producing α-amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source. organic-chemistry.orgjk-sci.com This retrosynthetic step points to tetrahydrothiopyran-4-one (B549198) as a readily accessible starting material.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnect C-CH2OH and C-NH2: This suggests a precursor like 4-aminotetrahydrothiopyran-4-carbonitrile. The hydroxymethyl group can be obtained by the reduction of the nitrile, and the amino group is already in place.

Disconnect via Strecker Reaction: The 4-aminotetrahydrothiopyran-4-carbonitrile can be retrosynthetically disconnected into tetrahydrothiopyran-4-one, ammonia (B1221849), and a cyanide source.

Starting Material: Tetrahydrothiopyran-4-one, a commercially available or readily synthesized cyclic ketone.

This analysis provides a convergent and efficient synthetic strategy, starting from a simple cyclic ketone and building the required functionality in a controlled manner.

Targeted Introduction of the Hydroxymethyl Functionality onto the Tetrahydrothiopyran System

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The initial step is the formation of 4-aminotetrahydrothiopyran-4-carbonitrile from tetrahydrothiopyran-4-one. This is typically achieved through a one-pot three-component Strecker reaction. organic-chemistry.orgjk-sci.com The ketone is treated with a cyanide source, such as sodium or potassium cyanide, and an ammonium (B1175870) salt like ammonium chloride, which provides ammonia in situ. masterorganicchemistry.commasterorganicchemistry.com This reaction efficiently installs both the amino group and the nitrile at the 4-position of the tetrahydrothiopyran ring. A similar synthesis has been patented for the analogous 4-aminotetrahydro-2H-pyran-4-carbonitrile. patsnap.com

The subsequent and crucial step is the selective reduction of the nitrile group in the 4-aminotetrahydrothiopyran-4-carbonitrile to the primary amine of the hydroxymethyl group without affecting the amino group at the same carbon. This transformation is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an aprotic solvent like tetrahydrofuran (B95107) (THF). Other reducing agents like catalytic hydrogenation under specific conditions could also be employed. This reduction step yields the target molecule, this compound.

| Step | Reactants | Reagents | Product |

| 1 | Tetrahydrothiopyran-4-one | NaCN, NH4Cl | 4-Aminotetrahydrothiopyran-4-carbonitrile |

| 2 | 4-Aminotetrahydrothiopyran-4-carbonitrile | LiAlH4, THF | This compound |

Asymmetric Synthesis of Enantiopure this compound

The 4-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer. Several strategies can be employed to achieve this.

An enantioselective Strecker reaction can be employed to set the stereochemistry at the C4 position. This involves the use of a chiral catalyst to influence the addition of the cyanide nucleophile to the imine intermediate formed from tetrahydrothiopyran-4-one and ammonia. Various chiral catalysts, including those based on titanium, aluminum, and organic molecules like thiourea (B124793) derivatives, have been successfully used in asymmetric Strecker reactions. acs.org These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer of the 4-aminotetrahydrothiopyran-4-carbonitrile intermediate over the other. Subsequent reduction of the enantiomerically enriched aminonitrile would then yield the desired enantiopure this compound.

Another powerful approach to asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov

In the context of synthesizing this compound, a chiral amine, such as (R)- or (S)-α-phenylethylamine, could be used instead of ammonia in the Strecker reaction. This would lead to the formation of two diastereomeric aminonitriles. Due to the influence of the chiral auxiliary, one diastereomer is typically formed in excess. These diastereomers can often be separated by physical methods like chromatography or crystallization. After separation, the chiral auxiliary is removed, and the nitrile is reduced to afford the enantiomerically pure target molecule. Evans oxazolidinones and pseudoephedrine are other examples of chiral auxiliaries that have been widely used to control stereochemistry in various transformations. wikipedia.orgnih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative for producing enantiopure compounds. Two main enzymatic strategies could be applied to the synthesis of this compound.

Kinetic Resolution using Lipases: A racemic mixture of this compound or a suitable precursor could be resolved using a lipase (B570770). lookchem.comjocpr.com Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. acs.orgmdpi.com For example, a racemic mixture of the target amino alcohol could be treated with a lipase and an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent removal of the acyl group would provide the enantiopure amino alcohol.

Asymmetric Synthesis using Transaminases: Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgresearchgate.netuni-greifswald.demdpi.com A suitable ω-transaminase could be used to directly convert tetrahydrothiopyran-4-one into enantiomerically pure 4-aminotetrahydrothiopyran. This chiral amine could then be further elaborated to the target molecule. Alternatively, a transaminase could potentially be engineered to accept a substrate that already contains the hydroxymethyl precursor, leading to a more direct synthesis. nih.gov

| Approach | Method | Key Features |

| Chiral Catalysis | Asymmetric Strecker Reaction | Use of a chiral catalyst to induce enantioselectivity in the cyanide addition step. |

| Diastereoselective Synthesis | Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the formation of a specific diastereomer, which is then separated and converted to the enantiopure product. |

| Biocatalysis | Enzymatic Kinetic Resolution (Lipases) | Selective enzymatic reaction on one enantiomer of a racemic mixture, allowing for their separation. |

| Biocatalysis | Asymmetric Synthesis (Transaminases) | Direct enzymatic conversion of a prochiral ketone to an enantiomerically pure amine. |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. mdpi.comdntb.gov.uabohrium.comnih.gov The application of these principles is crucial in modern organic synthesis. numberanalytics.com

Several aspects of the synthesis of this compound can be optimized according to green chemistry principles:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. mdpi.comdntb.gov.uabohrium.comnih.gov The Strecker reaction, for example, can often be performed in aqueous media.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. dntb.gov.uamdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. The proposed Strecker synthesis followed by reduction is relatively atom-economical.

Catalysis: The use of catalytic methods, including biocatalysis, is inherently greener than stoichiometric reactions as it reduces waste generation. rsc.org Both chiral catalysts and enzymes can be used in small quantities and can often be recycled and reused.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Scalable Synthesis and Process Optimization for this compound

The industrial-scale synthesis of this compound necessitates the development of a robust, efficient, and economically viable process. While specific literature on the large-scale production of this compound is not extensively detailed, a feasible and scalable synthetic route can be devised based on well-established chemical transformations. The most promising approach involves a two-step sequence starting from the readily available Tetrahydro-4H-thiopyran-4-one: a Strecker synthesis to introduce the amino and a carbon unit, followed by the reduction of the resulting nitrile.

A critical aspect of scalable synthesis is the optimization of each step to maximize yield, minimize costs, and ensure the safety and environmental sustainability of the process. This involves careful selection of reagents, solvents, and reaction conditions, as well as the development of efficient purification methods.

The proposed scalable synthetic route is centered around the Strecker synthesis of 4-Amino-tetrahydrothiopyran-4-carbonitrile from Tetrahydro-4H-thiopyran-4-one, followed by the chemical reduction of the nitrile group to the desired primary amine.

Proposed Synthetic Pathway:

A logical and scalable synthetic approach to this compound is outlined below. This method is advantageous as it utilizes common starting materials and employs reaction types that are well-understood and amenable to large-scale industrial production.

Step 1: Strecker Synthesis of 4-Amino-tetrahydrothiopyran-4-carbonitrile

The initial step involves the one-pot reaction of Tetrahydro-4H-thiopyran-4-one with a cyanide source and an ammonia source to form the key intermediate, 4-Amino-tetrahydrothiopyran-4-carbonitrile. The Strecker synthesis is a classic and reliable method for the preparation of α-amino nitriles. masterorganicchemistry.comwikipedia.org For industrial applications, process optimization would focus on the choice of reagents and reaction conditions to ensure high conversion and ease of product isolation. A similar approach has been documented for the synthesis of related aminocarboxylic acids in the pyran series, highlighting the feasibility of this reaction on heterocyclic ketones. patsnap.com

| Parameter | Option 1 | Option 2 | Considerations for Scalability |

|---|---|---|---|

| Cyanide Source | Sodium Cyanide (NaCN) | Trimethylsilyl Cyanide (TMSCN) | NaCN is cost-effective but highly toxic, requiring stringent safety protocols. TMSCN is less hazardous but more expensive. scispace.com |

| Ammonia Source | Ammonium Chloride / Aqueous Ammonia | Ammonium Carbonate | Ammonium chloride in aqueous ammonia is a common and inexpensive choice. Ammonium carbonate can also be effective and simplifies work-up. patsnap.com |

| Solvent | Water / Ethanol mixture | Methanol (B129727) | Aqueous solvent systems are often preferred for their low cost and environmental benefits. The choice of solvent will depend on the solubility of the starting materials and intermediates. |

| Temperature | Room Temperature to 60 °C | Controlled low temperature | Exothermic reactions may require cooling to ensure safety and prevent side reactions. Optimization studies are needed to determine the ideal temperature profile for maximizing yield and minimizing reaction time. |

| Purification | Crystallization | Extraction and precipitation | Direct crystallization from the reaction mixture is the most cost-effective purification method. The process would be optimized to achieve the desired purity with minimal steps. |

Step 2: Reduction of 4-Amino-tetrahydrothiopyran-4-carbonitrile

The final step is the reduction of the nitrile group in 4-Amino-tetrahydrothiopyran-4-carbonitrile to the primary amine, yielding this compound. This transformation can be achieved using various reducing agents. The choice of the reducing agent is critical for process efficiency, safety, and cost on a large scale.

| Parameter | Option 1 | Option 2 | Considerations for Scalability |

|---|---|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Catalytic Hydrogenation (e.g., Raney Nickel, Rh/Al2O3) | LiAlH4 is a powerful reducing agent but is expensive and requires careful handling due to its reactivity with water. chemicalbook.com Catalytic hydrogenation is often preferred for large-scale synthesis due to lower cost, higher safety, and easier work-up. |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | Methanol or Ethanol (for hydrogenation) | The solvent must be compatible with the chosen reducing agent. Alcohols are suitable for catalytic hydrogenation. |

| Pressure (for Hydrogenation) | 50-100 psi | Atmospheric pressure | Higher pressures can increase the reaction rate but require specialized high-pressure reactors, adding to the capital cost. |

| Temperature | 0 °C to reflux | Room Temperature to 80 °C | The reaction temperature will be optimized to achieve a complete and rapid reduction without significant side product formation. |

| Purification | Aqueous work-up followed by extraction and distillation/crystallization | Filtration of catalyst followed by solvent evaporation and crystallization | The purification process will be designed to efficiently remove the spent reducing agent and any byproducts to yield the final product with high purity. |

Reactions of the Primary Amine Functional Group in this compound

The primary amine group in this compound is a potent nucleophile and a moderate base, enabling its participation in a variety of bond-forming reactions at the nitrogen atom.

The primary amine readily engages in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form stable amide bonds. vanderbilt.edu This transformation is fundamental in peptide synthesis and the creation of various functional materials. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acyl compound, proceeding through a tetrahedral intermediate. vanderbilt.edulibretexts.org Subsequent elimination of a leaving group reforms the carbonyl double bond, yielding the final amide product. libretexts.org

The reactivity of the acylating agent is a critical factor, with the general order being acid chlorides > acid anhydrides > esters > carboxylic acids. openstax.org Direct reaction with carboxylic acids is often challenging as the basic amine tends to deprotonate the acid, forming a non-reactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to activate the carboxylic acid. libretexts.org

Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Reagents/Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine (base) | N-((4-(Hydroxymethyl)tetrahydro-2H-thiopyran-4-yl)acetamide |

| Acetic Anhydride | Mild heating or base catalyst | N-((4-(Hydroxymethyl)tetrahydro-2H-thiopyran-4-yl)acetamide |

| Benzoic Acid | Dicyclohexylcarbodiimide (DCC) | N-((4-(Hydroxymethyl)tetrahydro-2H-thiopyran-4-yl)benzamide |

While the primary amine can be alkylated directly using alkyl halides, this method is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org

Reductive amination, also known as reductive alkylation, is a two-step process that converts a carbonyl group and an amine into a more substituted amine. wikipedia.org It begins with the reaction of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine (or enamine). This intermediate is not isolated but is reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. masterorganicchemistry.com This powerful protocol allows for the clean and efficient synthesis of a wide range of substituted amines. masterorganicchemistry.comorganic-chemistry.org

Table 2: Representative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | (4-(Methylamino)-4-tetrahydrothiopyranyl)methanol |

| Acetone | Sodium Cyanoborohydride | (4-(Isopropylamino)-4-tetrahydrothiopyranyl)methanol |

| Benzaldehyde | Sodium Borohydride (B1222165) (stepwise) | (4-(Benzylamino)-4-tetrahydrothiopyranyl)methanol |

The condensation reaction between the primary amine of this compound and a carbonyl compound (aldehyde or ketone) yields an imine, commonly referred to as a Schiff base. researchgate.net This reaction is typically reversible and is often catalyzed by acid or base. The formation of the imine proceeds via a hemiaminal intermediate, which then dehydrates to give the final product. nih.gov To drive the equilibrium towards the product, water is often removed from the reaction mixture.

The stability of the resulting Schiff base can vary depending on the structure of the carbonyl compound used. nih.gov Imines derived from aromatic aldehydes tend to be more stable due to conjugation. These compounds are important intermediates in various organic syntheses and can also be of interest for their potential biological activities. researchgate.netresearchgate.net

Table 3: Examples of Schiff Base Formation

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | Toluene, Dean-Stark trap | (E)-N-Benzylidene-1-(4-(hydroxymethyl)tetrahydro-2H-thiopyran-4-yl)methanamine |

| Salicylaldehyde | Ethanol, reflux | 2-(((4-(Hydroxymethyl)tetrahydro-2H-thiopyran-4-yl)amino)methyl)phenol |

The primary amine functionality serves as a key nucleophilic center for the construction of various nitrogen-containing heterocyclic rings. mdpi.com By reacting this compound with appropriate bifunctional electrophiles, it is possible to synthesize fused or spirocyclic heterocyclic systems. These reactions often involve a sequence of nucleophilic attack followed by an intramolecular cyclization and dehydration.

For instance, reaction with β-dicarbonyl compounds like acetylacetone (B45752) or diethyl malonate can lead to the formation of seven-membered rings or other complex structures after cyclization. Similarly, reactions with α,β-unsaturated ketones can proceed via a Michael addition, followed by an intramolecular condensation to yield substituted dihydropyridines or related heterocycles. rsc.org The synthesis of such complex molecules is a cornerstone of medicinal chemistry and materials science. mdpi.comresearchgate.net

Table 4: Potential Heterocycle Synthesis Pathways

| Reactant | Expected Heterocyclic Core |

|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Dihydrodiazepine derivative |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Dihydrooxazepine derivative |

| Diethyl Malonate | Substituted piperidine-2,6-dione |

Reactivity of the Hydroxyl Functional Group in this compound

The primary hydroxyl group (-CH₂OH) is also a key site for chemical modification, primarily through reactions that target the oxygen atom.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its more reactive derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and using an excess of one reactant or removing water can shift the equilibrium to favor the ester product. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, highly reactive acylating agents like acid chlorides or anhydrides are used, typically in the presence of a non-nucleophilic base like pyridine.

Etherification: The formation of an ether bond at the primary hydroxyl group is commonly achieved via the Williamson ether synthesis. This method involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (Sₙ2) reaction to form the ether. This method is highly versatile for preparing a wide range of symmetrical and unsymmetrical ethers.

Table 5: Etherification and Esterification Examples

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | (4-Aminotetrahydro-2H-thiopyran-4-yl)methyl acetate |

| Esterification | Benzoyl Chloride, Pyridine | (4-Aminotetrahydro-2H-thiopyran-4-yl)methyl benzoate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide | (4-(Methoxymethyl)tetrahydro-2H-thiopyran-4-yl)amine |

Selective Oxidation and Reduction Strategies of the Alcohol

The primary alcohol in this compound is a key site for synthetic modification. Its oxidation can lead to either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. However, the presence of a nucleophilic amino group and an easily oxidizable sulfur atom necessitates careful selection of chemoselective methods.

Selective Oxidation to the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions with the amine and sulfide (B99878) groups. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are standard choices for converting primary alcohols to aldehydes. msu.edu Another highly effective method involves the use of stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) in conjunction with a co-oxidant like sodium hypochlorite. youtube.com TEMPO-mediated oxidations are known for their high selectivity for primary alcohols, often proceeding under mild conditions that would likely leave the amine and sulfide untouched, especially if the amine is first protected or protonated. youtube.comnih.gov

Oxidation to the Carboxylic Acid: More powerful oxidizing agents are needed to convert the primary alcohol directly to a carboxylic acid. Chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄) could achieve this transformation. However, these harsh conditions would almost certainly lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone and could potentially affect the amino group. msu.edulibretexts.org A two-step procedure, involving initial oxidation to the aldehyde followed by a subsequent selective oxidation using reagents like sodium chlorite (B76162) (NaClO₂), often provides a cleaner route to the carboxylic acid in complex molecules.

Reduction Strategies: The alcohol functional group is already in a reduced state and is generally unreactive towards common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). Therefore, reduction strategies would typically target other functionalities that might be introduced onto the molecule in subsequent synthetic steps.

Table 1: Prospective Oxidizing Agents for the Alcohol Moiety

| Reagent/System | Target Product | Selectivity Considerations |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Generally selective for the alcohol; amine protection may be beneficial. |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild conditions, high selectivity for alcohols. |

| TEMPO/NaOCl | Aldehyde | Highly selective for primary alcohols; can be tuned to avoid amine/sulfide oxidation. youtube.com |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Harsh conditions; will likely oxidize the sulfur atom. msu.edu |

Nucleophilic Displacement of the Hydroxyl Group for Further Derivatization

The hydroxyl group of this compound is a poor leaving group (OH⁻) and must be activated before it can be displaced by a nucleophile. msu.edu This two-step sequence allows for the introduction of a wide variety of other functional groups.

Activation of the Hydroxyl Group: A common strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups. msu.edu Alternatively, the alcohol can be converted into an alkyl halide. Reaction with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can provide the bromide. These reactions often proceed via an Sₙ2 mechanism for primary alcohols. libretexts.org

Nucleophilic Substitution: Once the hydroxyl group is converted into a good leaving group, a range of nucleophiles can be introduced. This allows for significant diversification of the original molecule.

Halides: Fluoride, chloride, bromide, and iodide ions can be introduced.

Azide (B81097): Sodium azide (NaN₃) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a second amine or used in cycloaddition reactions.

Cyanide: Nucleophilic attack by a cyanide salt (e.g., NaCN) would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiols: Thiolates (RS⁻) can be used to synthesize thioethers.

Amines: While the molecule already contains an amino group, further N-alkylation could be achieved with other amines, though this may require protection of the existing primary amine. rsc.org

The Sₙ2 reaction pathway is expected for these substitutions on a primary center. libretexts.org

Transformations Involving the Tetrahydrothiopyran Ring System

Stereoselective Ring Modifications and Substitutions

The tetrahydrothiopyran ring provides a scaffold that can be further functionalized. Stereoselective synthesis of substituted tetrahydrothiophenes is an active area of research, often employing cascade reactions or cycloadditions. jove.comnih.govnih.gov While modifying the existing ring of this compound post-synthesis presents challenges, certain strategies can be envisaged. Reactions targeting the C-H bonds of the ring, for instance, could be directed by the existing functional groups. The quaternary center at C4, bearing both the amino and hydroxymethyl groups, would sterically influence any approaching reagents, potentially leading to diastereoselective outcomes for reactions at adjacent positions (C3 and C5). Formal [3+2]-cycloaddition reactions have been used to create highly substituted tetrahydrothiophenes, indicating the ring system's capacity for complex stereoselective transformations. nih.gov

Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the tetrahydrothiopyran ring is a thioether, which can be readily and selectively oxidized to two higher oxidation states: sulfoxide and sulfone. libretexts.org This transformation significantly alters the polarity, solubility, and chemical properties of the molecule.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide level can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often with a catalyst, or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. libretexts.orgmasterorganicchemistry.com The resulting sulfoxide introduces a new stereocenter at the sulfur atom, meaning that enantioselective oxidation methods could be employed to produce a single enantiomer if desired.

Oxidation to Sulfone: Using an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA or H₂O₂) or stronger oxidants will typically lead to the fully oxidized sulfone. libretexts.org The conversion of tetrahydrothiopyran to its corresponding sulfone using zinc-based catalysts has also been reported. researchgate.net The sulfone group is a strong hydrogen bond acceptor and is chemically quite stable. Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related sulfone, is noted for its high reactivity in multicomponent reactions, suggesting that the sulfone derivative of the title compound could be a valuable synthetic intermediate. ukrbiochemjournal.org

Table 2: Reagents for Oxidation of the Tetrahydrothiopyran Sulfur Atom

| Reagent | Equivalents | Typical Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | ~1 | Sulfoxide |

| m-CPBA | ~1 | Sulfoxide |

| Hydrogen Peroxide (H₂O₂) | >2 | Sulfone |

| m-CPBA | >2 | Sulfone |

| Potassium Permanganate (KMnO₄) | Excess | Sulfone |

Ring-Opening and Rearrangement Reactions of the Sulfur Heterocycle

The tetrahydrothiopyran ring is generally stable. However, under specific conditions, it can undergo ring-opening or rearrangement reactions. For the oxygen analogue, tetrahydropyran, ring-opening can be promoted by reagents like samarium(II) iodide or via nucleophilic attack if the ring oxygen is activated. acs.orgacs.org While thioethers are less prone to this type of activation, derivatization of the sulfur atom can facilitate such reactions. For example, conversion to a sulfonium (B1226848) salt by alkylation would create a good leaving group, enabling ring-opening by a nucleophile.

Rearrangement reactions, such as the Pummerer rearrangement, could be possible if the sulfur is first oxidized to a sulfoxide. This reaction typically involves the treatment of a sulfoxide with an activating agent like acetic anhydride, leading to the rearrangement and formation of an α-acetoxy sulfide. Such a transformation would introduce new functionality onto the carbon adjacent to the sulfur atom.

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single pot. mdpi.commdpi.com Molecules possessing multiple functional groups, like this compound, are excellent candidates for use in MCRs and other cascade reactions.

The presence of both a primary amine and a primary alcohol offers several possibilities:

Ugi and Passerini Reactions: The primary amine is a suitable component for the isocyanide-based Ugi four-component reaction. If the alcohol were oxidized to an aldehyde or carboxylic acid, it could participate as the carbonyl or acid component in Ugi or Passerini reactions, respectively.

Synthesis of New Heterocycles: The bifunctionality of the molecule could be exploited to build new fused or spirocyclic ring systems. For example, the amine could react with a dicarbonyl compound, with the alcohol participating in a subsequent intramolecular cyclization step. The synthesis of functionalized thiopyrans and other heterocycles via MCRs is a well-established strategy. iau.irnih.gov

Enzymatic Cascades: Enzymatic cascade reactions are increasingly used for the synthesis of complex molecules like chiral amino alcohols. jove.comnih.gov this compound could potentially be a substrate or a product of such biocatalytic pathways, offering a green chemistry route to related derivatives.

The strategic use of this compound in MCRs or cascade sequences could rapidly generate libraries of structurally diverse molecules built upon the tetrahydrothiopyran core, which could be valuable in medicinal chemistry and materials science.

Based on the conducted research, there is currently no publicly available scientific literature detailing the mechanistic investigations of reactions specifically involving This compound .

Therefore, a detailed article on the "Mechanistic Investigations of Reactions Involving this compound" as outlined in the user's request cannot be generated at this time. To provide a scientifically accurate and non-hallucinatory response, it is crucial to rely on existing research, which is absent for this particular compound's reaction mechanisms.

While general methodologies for investigating the mechanisms of reactions involving related sulfur-containing heterocyclic compounds exist, applying these to the specific target compound without experimental or computational data would be speculative and would not meet the required standards of scientific accuracy.

It is recommended to consult specialized chemical research databases and scientific literature for any future publications that may address the chemical reactivity and mechanistic pathways of this compound.

Applications of 4 Amino 4 Tetrahydrothiopyranyl Methanol As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Novel Heterocyclic Compounds

The presence of both an amino and a hydroxyl group on the same quaternary carbon of the tetrahydrothiopyran (B43164) ring makes (4-Amino-4-tetrahydrothiopyranyl)methanol an ideal starting material for the synthesis of novel spirocyclic and fused heterocyclic systems. The dual functionality allows for sequential or one-pot reactions to construct rings incorporating the nitrogen and oxygen atoms.

For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a spiro-oxazolidinone. Similarly, condensation with aldehydes or ketones could yield spiro-oxazolidines, which can be further functionalized. Multicomponent reactions, a powerful tool in modern synthetic chemistry, could also leverage this bifunctionality to create complex heterocyclic scaffolds in a single step. For example, a reaction with a β-ketoester and an aldehyde could potentially lead to fused dihydropyridine (B1217469) derivatives.

The general utility of thiopyran scaffolds as precursors to fused heterocycles is well-documented. researchgate.net Synthetic strategies often involve the construction of thiopyran-fused systems with indole, quinoline, pyrimidine, and other medicinally relevant heterocycles. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant(s) | Resulting Heterocyclic Core | Potential Reaction Type |

| Phosgene, Triphosgene | Spiro-oxazolidinone | Cyclization |

| Aldehydes, Ketones | Spiro-oxazolidine | Condensation/Cyclization |

| Isocyanates, Isothiocyanates | Spiro-imidazolidinone/thione | Addition/Cyclization |

| Dicarbonyl compounds | Fused pyrazines or diazepines | Condensation/Cyclization |

Precursor in the Construction of Complex Organic Molecules and Scaffolds

Beyond the formation of new heterocyclic rings directly attached to the thiopyran core, this compound can serve as a versatile scaffold for the elaboration of more complex organic molecules. The primary amine and hydroxyl groups can be independently functionalized, allowing for a stepwise and controlled synthetic route.

The amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. The hydroxyl group can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid, providing further handles for diversification. This orthogonal reactivity is key to its utility as a precursor for libraries of compounds in medicinal chemistry or materials science. The tetrahydrothiopyran ring itself provides a non-planar, three-dimensional scaffold, which is often desirable in drug design to achieve better binding to biological targets. The synthesis of complex scaffolds often benefits from multicomponent reactions that can efficiently build molecular complexity. chemicalpapers.com

Role in the Development of Advanced Materials for Chemical Applications

Sulfur-containing polymers are known for their unique optical and electronic properties, as well as their applications in areas such as energy storage and environmental remediation. chemicalpapers.com The bifunctionality of this compound makes it a candidate monomer for the synthesis of novel polyamides, polyimides, or polyurethanes. vt.edursc.org

Polymerization of this monomer with diacids or diacyl chlorides would yield polyamides containing a tetrahydrothiopyran ring in the backbone or as a pendant group, depending on the synthetic strategy. Similarly, reaction with diisocyanates would produce polyurethanes. The presence of the sulfur atom in the polymer chain could impart a higher refractive index, improved thermal stability, or enhanced affinity for heavy metals compared to their all-oxygen or all-carbon analogs. Functional dyes and electronic materials have been synthesized from thiophene (B33073) derivatives, a related class of sulfur heterocycles, suggesting the potential for thiopyran-based materials in these areas. researchgate.netscilit.comrsc.org

Table 2: Potential Polymer Classes from this compound

| Co-monomer | Polymer Class | Potential Properties |

| Diacids, Diacyl Chlorides | Polyamide | High refractive index, thermal stability |

| Diisocyanates | Polyurethane | Modified mechanical properties, adhesion |

| Dianhydrides | Polyimide | High thermal stability, dielectric properties |

| Epoxides | Poly(amino alcohol) | Adhesives, coatings |

Contributions to Ligand Design for Metal-Catalyzed Reactions

The amino alcohol functionality is a common feature in ligands for asymmetric catalysis. The nitrogen and oxygen atoms can act as a bidentate chelating system for a variety of transition metals. The tetrahydrothiopyran ring provides a rigid backbone that can create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Derivatives of this compound could be synthesized to fine-tune the steric and electronic properties of the resulting ligands. For example, bulky groups could be introduced on the nitrogen atom to create a more hindered catalytic pocket. The sulfur atom of the thiopyran ring could also potentially coordinate to certain soft metals, leading to tridentate N, O, S-ligands with unique catalytic activities. Such N,O-chelating ligands have been shown to be effective in various catalytic transformations. mdpi.com The development of novel ligands is critical for advancing metal-catalyzed reactions. nih.govias.ac.in

Table 3: Potential Ligand Architectures and Catalytic Applications

| Ligand Type | Potential Metal Partners | Potential Catalytic Reactions |

| N,O-Bidentate | Cu, Ru, Rh, Pd, Ir | Asymmetric hydrogenation, transfer hydrogenation, C-C bond formation |

| N,O,S-Tridentate | Pd, Pt, Rh, Ru | Cross-coupling reactions, hydrosilylation |

| Chiral Diamine Derivatives | Ru, Rh | Asymmetric ketone reduction |

| Schiff Base Derivatives | Various | Oxidation, reduction, cycloaddition |

Utilization in the Development of Specialty Chemicals and Agrochemical Precursors

The structural motifs present in this compound are found in various biologically active compounds, including pharmaceuticals and agrochemicals. Thiopyran and tetrahydrothiopyran derivatives have been investigated for a range of biological activities. For example, recent studies have explored tetrahydrothiopyran derivatives as potential acaricides and insecticides. nih.govmdpi.commdpi.com

The amino alcohol functionality is a key pharmacophore in many drug molecules. Therefore, this compound could serve as a valuable starting material for the synthesis of novel agrochemicals or pharmaceutical intermediates. Its derivatives could be screened for activity as fungicides, herbicides, or insecticides. In the realm of specialty chemicals, this compound could be a precursor to corrosion inhibitors, vulcanization accelerators, or components of functional dyes, where the sulfur atom and the polar functional groups can play a key role. mdpi.com The development of novel agrochemicals is an active area of research, with a constant need for new scaffolds and modes of action. nih.gov

Theoretical and Computational Chemistry Studies of 4 Amino 4 Tetrahydrothiopyranyl Methanol

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the electronic properties of a molecule. For (4-Amino-4-tetrahydrothiopyranyl)methanol, these calculations would provide a deep understanding of its stability, reactivity, and intermolecular interaction potential.

Molecular Orbitals and Reactivity Descriptors: A primary focus of quantum chemical analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized around the electron-rich amino group and the sulfur atom, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed more diffusely over the molecule, with potential contributions from the C-S and C-O bonds.

Electrostatic Potential (ESP) Mapping: Electrostatic potential maps are valuable for visualizing the charge distribution on the molecule's surface. These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions. In this compound, the ESP map would likely show a negative potential (electron-rich region) around the nitrogen of the amino group and the oxygen of the methanol (B129727) group, making them potential sites for hydrogen bonding. A region of positive potential (electron-poor) would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Hypothetical Quantum Chemical Data: A DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) would yield quantitative data on these properties. The following table presents hypothetical results from such a calculation.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |

Conformational Landscape and Molecular Dynamics Simulations of this compound

The flexibility of the tetrahydrothiopyran (B43164) ring and the rotatable bonds of the substituents mean that this compound can exist in multiple conformations. Understanding this conformational landscape is essential, as the molecule's shape influences its physical properties and biological activity.

Conformational Analysis: The tetrahydrothiopyran ring is expected to adopt a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The substituents—the amino group and the methanol group—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with other ring atoms. A systematic conformational search using molecular mechanics or quantum chemical methods would identify the most stable conformers and the energy barriers between them. For this compound, the most stable conformation would likely have both the amino and methanol groups in equatorial positions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and reveal the flexibility of the molecule. An MD simulation of this compound in a solvent, such as water, would show how the molecule interacts with its environment and how its conformation fluctuates. These simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a larger molecule.

Hypothetical Conformational Energy Profile: The relative energies of the different chair conformations could be calculated to determine their populations at equilibrium. The table below shows a hypothetical energy profile for the possible conformers.

| Conformer (Amino, Methanol) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Equatorial, Equatorial | 0.0 | ~95% |

| Equatorial, Axial | 2.1 | ~3% |

| Axial, Equatorial | 2.5 | ~2% |

| Axial, Axial | 5.0 | <0.1% |

In Silico Modeling of Reaction Pathways and Transition States in its Chemical Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition states and calculating the activation energies, which provides insight into the reaction rates and pathways.

Modeling Reaction Mechanisms: The amino and hydroxyl groups of this compound are the most likely sites for chemical reactions. For example, the acylation of the amino group or the esterification of the hydroxyl group could be modeled. To do this, the structures of the reactants, products, and the transition state connecting them would be optimized using quantum chemical methods. The energy difference between the reactants and the transition state gives the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state has been located, an IRC calculation can be performed to confirm that it connects the desired reactants and products. researchgate.netnih.govbeilstein-journals.orgopenmedicinalchemistryjournal.comrsc.org The IRC follows the reaction path of minimum energy down from the transition state to the reactants on one side and the products on the other. This provides a detailed picture of the geometric changes that occur during the reaction.

Hypothetical Reaction Energy Profile: The following table provides a hypothetical energy profile for the N-acetylation of this compound with acetyl chloride, a plausible chemical transformation.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -10.5 |

Prediction of Spectroscopic Signatures for Structural Elucidation (Theoretical Basis)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.govlibretexts.orgmdpi.comnih.gov By calculating the NMR spectra for different possible isomers or conformers, it is possible to determine which one best matches the experimental data.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and intensities of the IR-active modes. researchgate.netchemrxiv.orgdocumentsdelivered.commdpi.com This can aid in the assignment of the peaks in an experimental IR spectrum to specific functional groups and vibrational motions within the molecule. For this compound, characteristic peaks for N-H, O-H, C-H, C-N, C-O, and C-S stretching and bending vibrations would be predicted.

Hypothetical Spectroscopic Data: The table below compares hypothetical experimental spectroscopic data with values that could be predicted from computational models.

| Spectroscopic Feature | Hypothetical Experimental Value | Hypothetical Predicted Value |

|---|---|---|

| 1H NMR (ppm, -NH2) | 1.5 - 2.5 | 1.8 |

| 13C NMR (ppm, C-N) | 45 - 55 | 50.2 |

| IR (cm-1, O-H stretch) | 3300 - 3400 | 3350 |

| IR (cm-1, N-H stretch) | 3200 - 3300 | 3250 |

Molecular Recognition and Ligand Binding Studies in a General Chemical Context

Molecular docking and other computational techniques can be used to study how this compound might interact with other molecules, such as biological macromolecules. This is a key aspect of computer-aided drug design.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemicalbook.comrsc.org If this compound were being investigated as a potential ligand for a biological target, docking simulations would be used to predict its binding mode and affinity. The amino and hydroxyl groups would be expected to form hydrogen bonds with polar residues in a binding pocket, while the tetrahydrothiopyran ring could engage in hydrophobic interactions.

Non-Covalent Interaction Analysis: After docking, the nature of the interactions between the ligand and the target can be analyzed in more detail. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize hydrogen bonds, van der Waals interactions, and other non-covalent forces that stabilize the complex. The sulfur atom in the ring could also participate in specific interactions, such as chalcogen bonding. chemicalbook.com

Hypothetical Binding Interactions: The following table summarizes the types of intermolecular interactions that this compound could form in a hypothetical binding site and their estimated energies.

| Interaction Type | Functional Group Involved | Hypothetical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (Donor) | -OH, -NH2 | -3 to -5 |

| Hydrogen Bond (Acceptor) | -OH, -NH2 | -1 to -3 |

| Hydrophobic Interaction | Tetrahydrothiopyran Ring | -0.5 to -1.5 |

| Chalcogen Bond | Sulfur Atom | -0.5 to -1.0 |

Future Research Perspectives for 4 Amino 4 Tetrahydrothiopyranyl Methanol

Development of Innovative and Sustainable Synthetic Strategies

Potential Research Directions in Sustainable Synthesis:

| Research Focus | Potential Methodologies | Desired Outcomes |

| Asymmetric Synthesis | Chiral catalysts, enzymatic resolutions, chiral pool synthesis | Access to single enantiomers for pharmacological studies |

| Green Chemistry | Use of renewable starting materials, solvent-free reactions, catalytic processes | Reduced environmental impact, increased efficiency |

| Flow Chemistry | Continuous flow reactors | Improved safety, scalability, and reaction control |

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The unique combination of a primary amine, a primary alcohol, and a thioether within the tetrahydrothiopyran (B43164) ring suggests a rich and varied reactivity profile for (4-Amino-4-tetrahydrothiopyranyl)methanol. Future investigations could uncover novel chemical transformations by exploring the reactivity of each functional group, both in isolation and in concert. For instance, the sulfur atom could be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, potentially modulating the molecule's electronic and steric properties. The amino and hydroxyl groups offer sites for a wide array of derivatization reactions, opening the door to the creation of diverse chemical libraries.

Expansion into Novel Areas of Chemical Application

The structural alerts present in this compound, particularly the amino alcohol and the sulfur-containing heterocycle, are found in numerous biologically active compounds and functional materials. A significant future research direction would be to explore the potential applications of this molecule and its derivatives. In medicinal chemistry, it could serve as a scaffold for the development of new therapeutic agents. The presence of the thioether and polar functional groups also suggests potential applications in materials science, such as in the design of novel ligands for catalysis or as building blocks for functional polymers.

Integration of Advanced Computational Methodologies for Predictive Chemical Design

In silico methods are becoming increasingly integral to modern chemical research. Advanced computational methodologies can be employed to predict the properties and reactivity of this compound, guiding experimental efforts and accelerating the discovery process. Quantum mechanical calculations could provide insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. Molecular docking and dynamics simulations could be used to predict its binding affinity to various biological targets, thereby identifying potential therapeutic applications. These computational approaches, when used in synergy with experimental work, can significantly streamline the design and development of new molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (4-Amino-4-tetrahydrothiopyranyl)methanol?

- Methodology : A common approach involves nucleophilic addition or ring-opening reactions using tetrahydrothiopyran derivatives. For example, 4-amidotetrahydropyranes can be synthesized by reacting carbonyl compounds with alcohols in acetonitrile under catalytic conditions (e.g., acetyl chloride) . Purification typically involves extraction (ethyl acetate), drying (anhydrous Na₂SO₄), and silica gel chromatography. Adjustments may be required for the thioether and amino functional groups, such as using protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .

Q. How is this compound characterized structurally and functionally?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., -NH₂ and -OH). FT-IR identifies hydrogen-bonding interactions (e.g., O-H stretches at ~3200 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>95%) and resolve enantiomers if present .

- Elemental Analysis : Combustion analysis to verify molecular formula (e.g., C₆H₁₃NOS) .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility : Test in polar solvents (e.g., methanol, DMSO) and aqueous buffers (pH 4–9) to assess compatibility with biological assays .

- Oxidative Sensitivity : Monitor for thioether oxidation to sulfoxide/sulfone derivatives using LC-MS under accelerated degradation conditions (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodology :

- Experimental Design : Use a factorial design (e.g., 2³ DOE) to test variables like temperature (20–80°C), catalyst loading (0.1–1.0 eq), and solvent polarity (acetonitrile vs. DMF) .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) for enantioselective synthesis .

Q. How to resolve contradictions in spectral data for this compound derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing NH₂ from OH groups) and confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial amino group orientation) .

- Computational Modeling : Compare experimental IR/NMR with DFT-optimized structures (e.g., Gaussian 16) to validate tautomeric forms .

Q. What strategies are used to assess the biological activity of this compound?

- Methodology :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ATP-depletion monitoring) .

- Cellular Uptake Studies : Use radiolabeled (¹⁴C) or fluorescently tagged derivatives to quantify intracellular accumulation .

- Toxicity Profiling : Evaluate IC₅₀ values in mammalian cell lines (e.g., HEK293) and compare to known thioether-containing drugs (e.g., captopril) .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Notes

- Data Contradictions : Discrepancies in reaction yields or spectral data may arise from stereochemical variability or impurities. Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) .

- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and cryogenic NMR (e.g., 600 MHz) are critical for resolving complex structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.